molecular formula C13H11NO4 B2650494 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid CAS No. 886361-13-3

4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid

Cat. No. B2650494
M. Wt: 245.234
InChI Key: LWMMMKLOIMOKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions involving “4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid” would depend on the specific conditions and reagents used. As a derivative of 4-Methoxybenzoic acid, it might react exothermically with bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid” would be influenced by its molecular structure. As a derivative of 4-Methoxybenzoic acid, it might share some properties with this compound, such as being a white crystalline solid, insoluble in water, highly soluble in alcohols, and soluble in ether and ethyl acetate .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid and its derivatives have been synthesized and evaluated for their pharmacological properties. For instance, 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid and the corresponding p-methoxy compound have shown high potency as analgesic agents in humans, based on their performance in mouse phenylquinone writhing assays and minimal gastrointestinal erosion in rats on chronic administration. These compounds have demonstrated a significant correlation between their analgesic and anti-inflammatory potencies and the steric and hydrogen-bonding properties of their benzoyl substituents (Muchowski et al., 1985).

Chemical Protection and Synthesis Techniques

  • The compound has been used in the context of protecting groups for carboxylic acids. 4-Methoxy-α-methylbenzyl alcohol, related to 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid, has been introduced as a new protecting group. The corresponding esters from this compound were hydrolyzed effectively using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), showcasing its utility in synthetic chemistry (Yoo et al., 1990).

Structural and Computational Analysis

  • An in-depth structural investigation involving X-ray crystallography and computational analysis has been conducted on related boronic acids and esters. These studies are crucial for understanding molecular recognition and chemosensing technologies, especially those targeting physiologically important substances like saccharides and catecholamines (Zhu et al., 2006).

Kinetic Resolution and Asymmetric Esterification

  • The compound has been instrumental in the development of methods for the kinetic resolution of racemic alcohols and acids. Specifically, 4-Methoxybenzoic anhydride has been used as a reagent in the production of optically active carboxylic esters, demonstrating its utility in creating chiral molecules, which are important in the development of pharmaceuticals (Shiina et al., 2007; Shiina et al., 2010).

Antimicrobial Activity

  • New pyridine derivatives related to 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid have been synthesized and shown variable and modest antimicrobial activity against certain strains of bacteria and fungi, highlighting its potential in developing new antimicrobial agents (Patel et al., 2011).

Novel Anticancer Agents

  • Derivatives of 4-substituted methoxybenzoyl-aryl-thiazole, structurally related to 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid, have been discovered as potential anticancer agents. These compounds have shown improved antiproliferative activity against melanoma and prostate cancer cells compared to earlier compounds (Lu et al., 2009).

Safety And Hazards

The safety and hazards associated with “4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid” would depend on its specific properties. As a derivative of 4-Methoxybenzoic acid, it might share some safety and hazard characteristics with this compound, such as being slightly hazardous to water .

properties

IUPAC Name

4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-18-10-4-2-8(3-5-10)12(15)9-6-11(13(16)17)14-7-9/h2-7,14H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMMMKLOIMOKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.